Scroside B

Beschreibung

Contextual Background of Phenylethanoid Glycosides Research

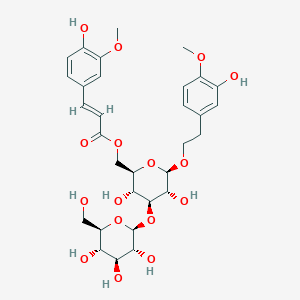

Phenylethanoid glycosides (PhGs) represent a class of natural glycosides characterized by the presence of a hydroxyphenylethyl moiety linked to a glucopyranose unit via a glycosidic bond. These compounds often also contain hydroxy-methoxy-substituted cinnamoyl groups, typically attached to a central glucose core through an ester bond and an oxygen glycoside bond. researchgate.netnih.govscispace.com The molecular structure of PhGs generally comprises an aglycone, a central glucose unit, and sometimes rhamnose and phenylpropyl phthalide. nih.gov Natural PhG molecules are known to possess multiple weakly acidic phenolic hydroxyl groups. nih.gov

PhGs are widely distributed in various plant families, including Scrophulariaceae, Oleaceae, Plantaginaceae, Lamiaceae, and Orobanchaceae. scispace.com They have garnered significant research interest due to a broad spectrum of reported biological and pharmacological activities. These activities include antioxidant, antibacterial, antiviral, anti-inflammatory, neuroprotective, hepatoprotective, immunomodulatory, and tyrosinase inhibitory effects, among others. researchgate.netnih.govscispace.comnih.gov The diverse bioactivity profile of PhGs underscores their importance in medicinal chemistry research and their potential for pharmaceutical and industrial applications. scispace.comnih.govmdpi.com

Historical Perspective on Scroside B Isolation and Investigation

Significance and Research Rationale for this compound

Research on this compound contributes to the understanding of the phytochemical composition of Picrorhiza species and helps to identify individual compounds that may be responsible for the observed biological effects. Studies have explored the potential activities of this compound, often alongside other related glycosides isolated from the same plant sources. For instance, research has investigated the antioxidative properties of phenylethanoid and phenolic glycosides from P. scrophulariiflora, including this compound. researchgate.net Furthermore, molecular docking studies have explored the interactions of this compound with target proteins, such as deubiquitinating enzymes, suggesting potential roles in biological pathways relevant to diseases like cancer. nih.govaging-us.com

Detailed research findings on this compound and related compounds often involve evaluating their in vitro activities, such as antioxidant effects. The structural characteristics of this compound, including its glycosidic linkages and phenolic moieties, are of interest in structure-activity relationship studies aimed at understanding how the chemical structure influences biological activity. researchgate.net

Table 1 provides a summary of some research findings related to this compound and other compounds found in Picrorhiza scrophulariiflora.

Table 1: Selected Research Findings on Compounds from Picrorhiza scrophulariiflora

| Compound Name | Source Part | Reported Activity/Finding | Reference |

| This compound | Roots, Stems | Potential interaction with deubiquitinating enzyme OTUB2 (molecular docking) | nih.govaging-us.com |

| This compound | Roots | Evaluated for antioxidative activity | researchgate.net |

| Scroside D | Roots | Exhibited antioxidant activity | researchgate.netebi.ac.uk |

| 2-(3,4-dihydroxyphenyl)-ethyl-O-β-D-glucopyranoside | Roots | Showed potent antioxidative effects | researchgate.net |

| Plantainoside D | Roots | Showed potent antioxidative effects | researchgate.net |

| Phenylethanoid glycosides (General) | Various | Antioxidant, antibacterial, neuroprotective, liver protective, memory improving effects | researchgate.netnih.gov |

Eigenschaften

Molekularformel |

C31H40O16 |

|---|---|

Molekulargewicht |

668.6 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)34)9-10-43-30-28(40)29(47-31-27(39)26(38)24(36)21(13-32)45-31)25(37)22(46-30)14-44-23(35)8-5-15-3-6-17(33)20(12-15)42-2/h3-8,11-12,21-22,24-34,36-40H,9-10,13-14H2,1-2H3/b8-5+/t21-,22-,24-,25-,26+,27-,28-,29+,30-,31+/m1/s1 |

InChI-Schlüssel |

MTKGYCQUEWGDQW-CRVIUCGDSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Synonyme |

scroside B |

Herkunft des Produkts |

United States |

Natural Occurrence and Sourcing Methodologies of Scroside B

Plant Sources and Biogeographical Distribution Research

Research has identified several botanical sources of Scroside B, with a notable concentration in certain genera. The distribution of these plants is often linked to specific geographical and ecological conditions.

Picrorhiza scrophulariiflora as a Primary Source

Historically, the genus Picrorhiza was considered monotypic with only P. kurrooa, until P. scrophulariiflora was distinguished as a separate species. uu.nlresearchgate.net While P. kurrooa is more prevalent in the western Himalayas, P. scrophulariiflora is primarily found in the eastern Himalayas, including Sikkim, Nepal, and Tibet, extending to the mountains of Yunnan in China. innovareacademics.inuu.nlessencejournal.comresearchgate.net Despite the taxonomic distinction and differing primary distributions, the rhizomes of both species are morphologically and histologically similar and are often used interchangeably in traditional medicine systems like Ayurveda. uu.nlresearchgate.net This overlap in traditional use and appearance highlights the importance of accurate botanical identification for targeted compound sourcing.

This compound is one of several phenylethanoid glycosides isolated from the roots and underground parts of Picrorhiza scrophulariiflora. researchgate.netnih.govnih.govu-toyama.ac.jpnih.gov Other phenylethanoid glycosides found in this plant include scroside A, scroside C, scroside D, hemiphroside A, and plantainoside D. researchgate.netnih.govnih.govnih.govbiocrick.com The concentration and presence of these compounds can be influenced by various factors, including abiotic and biotic conditions. innovareacademics.in

Other Botanical Sources and Phylogenetic Studies (e.g., Clerodendrum speciosum)

Beyond Picrorhiza scrophulariiflora, this compound has also been identified in other plant species, indicating a broader, albeit less prominent, distribution. Clerodendrum speciosum, a hybrid plant resulting from a cross between C. splendens and C. thomsoniae, has been reported to contain this compound in its leaves. nih.govresearchgate.netefloraofindia.comgardensonline.com.au Clerodendrum species belong to the family Lamiaceae and are native to tropical and warm temperate regions globally. nih.govwikipedia.org

Phylogenetic studies within the genus Clerodendrum have revealed complex relationships and have led to taxonomic revisions, with some species being transferred to other genera like Rotheca and Volkameria. wikipedia.orgresearchgate.net Molecular phylogenetic analyses have largely supported the monophyly of Clerodendrum (with some exclusions) and have helped clarify infrageneric classifications, often showing distinct Asian and African clades. wikipedia.orgresearchgate.net While these studies contribute to understanding the evolutionary history and relationships within the genus, research specifically detailing the phylogenetic distribution of this compound across Clerodendrum species appears limited in the provided search results. The identification of this compound in C. speciosum suggests its presence in certain lineages within the Clerodendrum genus or related taxa. nih.govresearchgate.net

Advanced Extraction and Isolation Methodologies

The isolation of this compound from plant matrices requires sophisticated extraction and purification techniques to separate it from other co-occurring compounds. Modern methodologies leverage chromatographic principles and can incorporate green chemistry approaches.

Modern Chromatographic Techniques for Compound Separation (e.g., HPLC, UPLC, Column Chromatography)

Chromatographic techniques are fundamental to the isolation and purification of this compound. Various methods are employed depending on the scale and desired purity.

Column chromatography, often utilizing stationary phases like silica gel, is a common initial step for separating crude plant extracts into fractions based on polarity. researchgate.netnih.govbiocrick.comresearchgate.net This technique helps to reduce the complexity of the extract before more advanced separation methods are applied.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analytical and preparative separation of this compound and other phenylethanoid glycosides. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netcarlroth.comdntb.gov.uamdpi.com These techniques offer high resolution and efficiency, allowing for the separation of closely related compounds. HPLC coupled with detectors such as UV, DAD (Diode Array Detector), and MS (Mass Spectrometry), including Q-TOF MS/MS, is powerful for both identification and purification. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net For example, HPLC-ESI-MS/MS has been applied for the rapid identification of chemical components, including phenylethanoid glycosides, in Neopicrorhiza scrophulariiflora roots. rsc.org UPLC systems, with their smaller particle sizes and higher flow rates, offer even greater speed and resolution compared to traditional HPLC. researchgate.netrsc.orgresearchgate.net

Detailed chromatographic conditions, such as the type of column (e.g., C18), mobile phase composition (e.g., acetonitrile/water with formic acid), and gradient elution profiles, are optimized to achieve effective separation of this compound from other plant constituents. rsc.orgnih.govmdpi.com

Green Extraction Solvent Applications (e.g., Ionic Liquid-Based Methods)

In line with the principles of green chemistry, researchers are exploring environmentally friendly alternatives to traditional organic solvents for the extraction of natural compounds. Ionic liquids (ILs) have emerged as promising green solvents due to their unique properties, such as low volatility, thermal stability, and tunable polarity. semanticscholar.org

Ionic liquid-based extraction methods, sometimes coupled with techniques like ultrasonic assistance, have been investigated for the efficient extraction of compounds, including phenylethanoid glycosides, from plant materials. researchgate.netsemanticscholar.org While the provided search results mention ionic liquid-based ultrasonic-assisted extraction in the context of isolating compounds from N. scrophulariiflora, specific detailed research findings solely focused on the optimization and yield enhancement of this compound extraction using ionic liquids are not extensively detailed. researchgate.netsemanticscholar.org However, the application of ILs represents a promising avenue for developing more sustainable extraction processes for this compound.

Optimization of Extraction Parameters and Yield Enhancement Strategies

Optimizing extraction parameters is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, solvent concentration, extraction time, temperature, and solid-to-solvent ratio significantly influence the efficiency of the extraction process. mdpi.com

Research often involves systematic studies to determine the optimal conditions for extracting target compounds from specific plant parts. For instance, methanol and aqueous methanol are commonly used solvents for extracting polar compounds like phenylethanoid glycosides. nih.govmdpi.com The extraction yield can vary depending on the solvent used and the plant species. mdpi.com

Structural Elucidation and Analytical Methodologies for Scroside B

Spectroscopic and Spectrometric Characterization Methodologies

Spectroscopic and spectrometric methods are fundamental in identifying the functional groups, connectivity, and fragmentation patterns of Scroside B.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the molecular framework, functional groups, and dynamics. solubilityofthings.comnumberanalytics.comnumberanalytics.com Both 1D and 2D NMR techniques are typically employed in the structural determination of complex natural products like this compound. solubilityofthings.comnumberanalytics.com 1H NMR provides information on the types of protons and their chemical environments, while 13C NMR reveals the different types of carbon atoms. Analysis of chemical shifts, splitting patterns (multiplicity), and integration in 1H NMR spectra helps in identifying different proton environments and their relative numbers. lehigh.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about the connectivity between atoms, allowing for the mapping of the molecular skeleton and the assignment of signals. solubilityofthings.com

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HR-ESIMS, LC/ESI/MS-MS)

Mass spectrometry is essential for determining the molecular weight and obtaining information about the fragmentation of a compound. solubilityofthings.comnumberanalytics.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) are commonly used for analyzing polar and thermally labile compounds like glycosides. solubilityofthings.com ESI-MS provides the mass-to-charge ratio (m/z) of the intact molecule, often as protonated or deprotonated ions ([M+H]+ or [M-H]-), which helps in confirming the molecular weight. solubilityofthings.com HR-ESIMS provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. solubilityofthings.com LC/ESI/MS-MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) combines the separation power of liquid chromatography with the fragmentation capabilities of tandem mass spectrometry. researchgate.net This technique is valuable for analyzing complex mixtures and obtaining structural information through the fragmentation of the parent ion into characteristic daughter ions. solubilityofthings.comresearchgate.net For instance, a study on Buddleja globosa showed a compound with a fragmentation pattern agreeing with this compound, exhibiting a loss of 180 amu and a base peak at m/z 193. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. solubilityofthings.comnumberanalytics.comnumberanalytics.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl, carbonyl, and aromatic rings, which are typically present in glycosides and acylated compounds like this compound. solubilityofthings.comnumberanalytics.comnumberanalytics.com UV-Vis spectroscopy is used to detect the presence of chromophores, such as conjugated systems and aromatic rings, and can provide information about the extent of conjugation in the molecule. solubilityofthings.comnumberanalytics.com The absorption maxima (λmax) and intensity of the bands in the UV-Vis spectrum are indicative of the electronic transitions within the molecule. numberanalytics.com

Stereochemical Assignment Methodologies

Determining the stereochemistry, or the three-dimensional arrangement of atoms, is crucial for fully characterizing a compound. This involves assigning the absolute configuration (R or S) to chiral centers and determining the relative configuration of multiple chiral centers. libretexts.orgchemistrysteps.com Methods for stereochemical assignment can involve analysis of coupling constants in NMR spectra, which provide information about the dihedral angles between protons on adjacent carbons. Comparison of experimental NMR data with calculated data for different stereoisomers can also aid in stereochemical assignment. Additionally, chemical methods, such as derivatization with chiral reagents followed by spectroscopic analysis, or comparison with known compounds with established stereochemistry, can be employed. researchgate.netresearchgate.netnih.gov The Cahn-Ingold-Prelog priority rules are fundamental in assigning R and S configurations based on atomic numbers and the arrangement of substituents around a chiral center. libretexts.orgchemistrysteps.com

Purity Assessment and Quantification Methodologies (e.g., HPLC-UV detection)

Assessing the purity of isolated this compound and quantifying its amount typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for both purity assessment and quantification due to its ability to separate compounds in a mixture. solubilityofthings.comchromatographyonline.com When coupled with a UV detector (HPLC-UV), it allows for the detection and quantification of compounds that absorb UV light, which is the case for this compound due to the presence of aromatic rings and ester functionalities. chromatographyonline.comdiva-portal.org Purity is assessed by the presence and relative area of peaks in the chromatogram. A high-purity sample will show a predominant peak corresponding to this compound with minimal or no peaks from impurities. chromforum.orgamericanpharmaceuticalreview.com Quantification is achieved by comparing the peak area or height of this compound in a sample to a calibration curve prepared using known concentrations of a reference standard. diva-portal.org Reversed-phase HPLC is a common mode for the analysis of polar compounds like glycosides. chromatographyonline.com

Q & A

Q. What methodologies are recommended for isolating Scroside B from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires spectroscopic methods (NMR for structural confirmation, HPLC-MS for quantitative analysis) and comparison with reference standards. For reproducibility, document solvent ratios, temperature, and pressure parameters .

- Data Table Example :

| Source Material | Extraction Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Plant X leaves | 70% Ethanol | 2.1 | 98.5% |

| Plant Y roots | Methanol | 1.8 | 95.2% |

Q. How should researchers design in vitro experiments to assess this compound’s antioxidant activity?

- Methodological Answer : Use standardized assays (e.g., DPPH, ABTS, or FRAP) with positive controls (e.g., ascorbic acid) and dose-response curves. Include triplicate measurements to assess variability. Cell-based assays (e.g., ROS reduction in HepG2 cells) should specify culture conditions and this compound concentrations (e.g., 1–100 µM). Validate results with statistical analysis (ANOVA, p < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. Address this by:

Conducting pharmacokinetic studies (e.g., plasma concentration profiling via LC-MS).

Comparing metabolite activity (e.g., liver microsome assays).

Adjusting in vitro models to mimic in vivo conditions (e.g., hypoxia or co-culture systems). Reference conflicting studies (e.g., IC50 differences) and propose variables like dosage regimes or species-specific metabolism .

Q. How can molecular docking studies predict this compound’s interaction with target proteins?

- Methodological Answer : Use software (AutoDock Vina, Schrödinger) to model binding affinities. Parameters:

- Protein structure (PDB ID: e.g., 1ABC) with resolved active sites.

- Ligand preparation: Optimize this compound’s 3D structure (Avogadro).

- Validation: Compare docking scores with known inhibitors and conduct mutagenesis studies (e.g., alanine scanning) .

- Example Output :

| Target Protein | Docking Score (kcal/mol) | Known Inhibitor Score |

|---|---|---|

| COX-2 | -9.2 | -8.5 |

Q. What experimental designs mitigate bias in comparative studies of this compound’s anti-inflammatory effects?

- Methodological Answer : Implement blinded, randomized trials with:

- Negative/positive controls (e.g., dexamethasone).

- Multiple endpoints (e.g., cytokine ELISA, NF-κB pathway analysis).

- Power analysis to determine sample size. Critically evaluate confounding variables (e.g., solvent effects) using regression models .

Data Analysis & Reporting

Q. How should researchers address variability in this compound’s cytotoxicity across cell lines?

- Methodological Answer : Normalize data to cell viability controls (MTT assay) and report IC50 values with confidence intervals. Use scatter plots to visualize dose-response heterogeneity. Cross-validate with apoptosis markers (e.g., Annexin V) and cite cell line-specific factors (e.g., p53 status) .

Q. What frameworks ensure ethical rigor in this compound’s preclinical studies?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, adhere to ARRIVE guidelines: justify sample sizes, report anesthesia protocols, and include ethical review board approval .

Literature & Contradiction Management

Q. How to synthesize conflicting evidence on this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.